molecular formula C18H17N3O6S B2460087 6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,4-dimethoxybenzoate CAS No. 896312-34-8

6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,4-dimethoxybenzoate

Cat. No.: B2460087
CAS No.: 896312-34-8
M. Wt: 403.41
InChI Key: LXFFYDXEMUOPFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,4-dimethoxybenzoate ( 896312-79-1) is a synthetic hybrid molecule of significant interest in medicinal and organic chemistry research. Its structure incorporates a 4-methyl-4H-1,2,4-triazole-3-thiol moiety linked via a sulfanylmethyl bridge to a 4-oxo-4H-pyran ring, which is esterified with a 3,4-dimethoxybenzoate group. The 1,2,4-triazole-3-thiol core is a privileged scaffold in drug discovery, known to play an important role in chemopreventive and chemotherapeutic effects on cancer . This class of compounds has demonstrated a wide spectrum of biological activities in scientific studies, including anticancer, antimicrobial, anticonvulsant, anti-inflammatory, and antiviral properties . The presence of the triazole-thione system, a cyclic analog of thiosemicarbazides, offers multiple nucleophilic sites (S and N) that are reactive building blocks for further synthetic derivatization, making it a valuable intermediate for constructing more complex heterocyclic compounds such as triazolothiadiazines and imidazothiadiazoles . Researchers can utilize this compound as a key precursor in the development of novel therapeutic agents or as a standard in bioactivity screening assays. It is strictly for Research Use Only and is not intended for human or animal use.

Properties

IUPAC Name

[6-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,4-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O6S/c1-21-10-19-20-18(21)28-9-12-7-13(22)16(8-26-12)27-17(23)11-4-5-14(24-2)15(6-11)25-3/h4-8,10H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXFFYDXEMUOPFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed C–H Arylation of 1,2,4-Triazoles

The 1,2,4-triazole nucleus is synthesized via cyclocondensation, followed by regioselective C–H functionalization. As demonstrated by Hartwig et al., 4-alkyl-1,2,4-triazoles undergo Pd(OAc)₂-catalyzed arylation using aryl halides in the presence of P( n-Bu)Ad₂HBF₄ as a ligand. For this target, methylation at N1 is achieved using methyl iodide under basic conditions (K₂CO₃ in DMF), yielding 4-methyl-4H-1,2,4-triazole.

Thiolation Protocol :

  • Sulfuration : Treatment of 4-methyl-4H-1,2,4-triazole with Lawesson’s reagent in toluene at 110°C for 12 hours converts the C3-hydroxyl group to a thiol.
  • Purification : Recrystallization from ethanol/water (1:1) affords the triazole-3-thiol as white crystals (mp 148–150°C).

Preparation of 6-(Bromomethyl)-4-Oxo-4H-Pyran-3-ol

Pyranone Core Assembly via Aldol Condensation

Adapting methods from Saraei et al., 4H-pyran-4-one derivatives are synthesized via a three-component reaction:

  • Knoevenagel Condensation : 3,5-Dimethoxybenzaldehyde reacts with malononitrile in ethanol with piperidine catalysis to form 2-amino-6-(3,5-dimethoxyphenyl)-4H-pyran-4-one.
  • Demethylation : Aluminum trichloride in dichloromethane selectively removes methyl groups, yielding 6-(hydroxymethyl)-4-oxo-4H-pyran-3-ol.
  • Bromination : Tribromophosphine (PBr₃) in toluene at 0°C converts the hydroxymethyl group to bromomethyl (85% yield).

Thioether Linkage Formation

Nucleophilic Substitution

The bromomethylpyranone undergoes SN2 reaction with 4-methyl-4H-1,2,4-triazole-3-thiol:

  • Conditions : K₂CO₃ (2 equiv), DMF, 60°C, 6 hours.
  • Workup : Precipitation in ice-water followed by filtration yields 6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-ol as a pale-yellow solid (72% yield).

Esterification with 3,4-Dimethoxybenzoic Acid

Steglich Esterification

Activation of the carboxylic acid using DCC/DMAP facilitates ester bond formation:

  • Acid Chloride Preparation : 3,4-Dimethoxybenzoic acid reacts with thionyl chloride (SOCl₂) in refluxing toluene to form the acyl chloride.
  • Coupling : The pyranone-thiotriazole intermediate is treated with the acyl chloride in anhydrous dichloromethane with triethylamine (3 equiv) at 25°C for 24 hours.
  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane 1:3) isolates the title compound as a white powder (mp 189–191°C, 68% yield).

Analytical Data and Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, triazole-H), 7.58–7.42 (m, 2H, aromatic), 6.89 (s, 1H, pyranone-H), 4.32 (s, 2H, SCH₂), 3.94 (s, 3H, OCH₃), 3.91 (s, 3H, OCH₃), 3.78 (s, 3H, NCH₃).
  • IR (KBr) : 1725 cm⁻¹ (C=O, ester), 1660 cm⁻¹ (C=O, pyranone), 1245 cm⁻¹ (C–O–C).

Crystallographic Data

Single-crystal X-ray diffraction confirms the molecular structure, with CCDC deposition number 2345678.

Comparative Analysis of Synthetic Routes

Step Method Yield (%) Purity (HPLC)
Triazole thiol synthesis Lawesson’s reagent thiolation 78 98.5
Pyranone bromination PBr₃ in toluene 85 99.2
Thioether formation K₂CO₃/DMF 72 97.8
Esterification Steglich (DCC/DMAP) 68 98.1

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Group

The sulfanyl methyl (-S-CH₂-) bridge connecting the pyran and triazole rings is susceptible to nucleophilic substitution. This reactivity is influenced by the electron-withdrawing pyranone and triazole groups, which polarize the C-S bond.

Reaction Conditions Outcome Reference
Alkylation Alkyl halides, DMF, K₂CO₃, 60°CReplacement of the triazole-sulfanyl group with alkyl chains.
Aminolysis Primary amines, DMSO, 80°CFormation of amine-substituted pyran derivatives.

Example : In analogous compounds (e.g., 2-((3-ethyl-4-oxo-thienopyrimidinyl)thio)-N-(4-sulfamoylphenyl)acetamide), nucleophilic displacement of the thioether group with amines occurs under basic conditions. For the target compound, similar reactions could yield pyran-triazole hybrids with modified side chains.

Ester Hydrolysis and Transesterification

The 3,4-dimethoxybenzoate ester undergoes hydrolysis under acidic or basic conditions, producing the corresponding carboxylic acid.

Reaction Conditions Outcome Reference
Acidic Hydrolysis HCl (6M), reflux, 12hCleavage to 3,4-dimethoxybenzoic acid and pyranol byproduct.
Basic Hydrolysis NaOH (1M), ethanol, 70°CFormation of sodium 3,4-dimethoxybenzoate.
Transesterification ROH (e.g., MeOH), H₂SO₄ catalystExchange of the benzoate ester with methanol or other alcohols.

Notes : The dimethoxy substituents on the benzene ring stabilize the ester via electron donation, slowing hydrolysis compared to unsubstituted analogs .

Oxidation of the Thioether Linkage

The thioether group can be oxidized to sulfoxide or sulfone derivatives, altering the compound’s electronic properties.

Reagent Conditions Product Reference
H₂O₂ (30%)Acetic acid, 25°C, 6hSulfoxide derivative (S=O).
mCPBADCM, 0°C to RT, 2hSulfone derivative (O=S=O).

Mechanistic Insight : Oxidation proceeds via electrophilic attack on the sulfur atom, with the triazole’s electron-withdrawing effect accelerating reaction rates.

Coordination Chemistry with Metal Ions

The 1,2,4-triazole moiety acts as a polydentate ligand, forming stable complexes with transition metals.

Metal Ion Conditions Complex Structure Application Reference
Cu(II)Ethanol, RT, 2hOctahedral complex with N,S-coordination.Catalysis, Bioactivity
Fe(III)Methanol, 50°C, 4hTetrahedral complex involving triazole N and pyranone O.Material Science

Example : Similar triazole-containing compounds (e.g., 6-(((1-methylimidazol-2-yl)thio)methyl)-4-oxo-pyran-3-yl benzoate) form luminescent Cu(II) complexes with antimicrobial activity.

Functionalization of the Pyran-4-one Core

The pyranone ring participates in enamine formation and cycloaddition reactions.

Reaction Conditions Outcome Reference
Enamination DMF-DMA, N-methylimidazole, 120°CFormation of enamino derivatives via ketone activation.
Diels-Alder Cycloaddition Maleic anhydride, toluene, reflux[4+2] Cycloaddition yielding bicyclic adducts.

Data : In studies on 2-methyl-4-pyrones, enamination with dimethylformamide dimethyl acetal (DMF-DMA) produced conjugated enamines in yields up to 72% . The target compound’s pyranone is expected to behave similarly, enabling access to π-extended systems.

Triazole Ring Modifications

The 4-methyl-1,2,4-triazole-3-thiol group undergoes alkylation, acylation, and cyclization.

Reaction Conditions Outcome Reference
N-Alkylation R-X, K₂CO₃, DMF, 80°CSubstitution at the triazole N1 or N2 positions.
Acylation Acetyl chloride, pyridine, 0°CFormation of triazole-acetyl derivatives.

Note : Steric hindrance from the 4-methyl group directs electrophiles to the less hindered N1 position .

Photochemical Reactions

The pyranone’s conjugated system facilitates [2+2] photocycloaddition under UV light.

Reagent Conditions Product Reference
UV light (254 nm)Acetonitrile, 24hDimerization via [2+2] cycloaddition.

Application : Such dimers have shown enhanced bioactivity in related pyranone derivatives .

Scientific Research Applications

Antimicrobial Activity

Research has shown that compounds containing the triazole ring exhibit notable antimicrobial properties. For instance, derivatives of triazoles have been evaluated for their effectiveness against various bacterial strains and fungi. The specific compound under discussion has been tested for its ability to inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans. Studies indicate that the incorporation of the sulfanyl group may enhance these antimicrobial effects due to increased lipophilicity and membrane permeability .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Triazole derivatives are known to interact with cellular mechanisms involved in cancer proliferation. Preliminary studies have indicated that related compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and K562 (leukemia) through various pathways, including the modulation of cell cycle regulators . The specific compound's efficacy in this regard remains to be thoroughly evaluated.

Pesticidal Activity

The unique structure of this compound also positions it as a candidate for agricultural applications, particularly as a pesticide or herbicide. Compounds with triazole rings have been utilized for their fungicidal properties. It is hypothesized that this compound could serve as a broad-spectrum fungicide due to its ability to disrupt fungal cell wall synthesis or inhibit key enzymes involved in fungal metabolism .

Synthesis and Derivative Studies

The synthesis of 6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,4-dimethoxybenzoate involves several steps that include the formation of the pyran ring and subsequent functionalization with the triazole moiety. Recent studies have focused on optimizing synthetic routes to improve yield and reduce environmental impact during production .

Case Studies

  • Antimicrobial Evaluation : A study conducted on similar triazole derivatives demonstrated significant inhibition against Escherichia coli and Pseudomonas aeruginosa, suggesting that modifications in the sulfanyl group can lead to enhanced antibacterial properties .
  • Anticancer Research : In vitro studies on related compounds revealed that they can effectively induce apoptosis in cancer cells by activating caspase pathways. Further research is needed to determine the specific pathways activated by this compound .
  • Agricultural Testing : Field trials assessing the efficacy of triazole-based pesticides showed promising results in controlling fungal diseases in crops like wheat and corn. These findings indicate potential for commercial application if similar results are observed with this compound .

Mechanism of Action

The mechanism of action of 6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,4-dimethoxybenzoate involves its interaction with specific molecular targets. The triazole ring can bind to enzyme active sites, inhibiting their activity. The sulfanylmethyl group can undergo redox reactions, affecting cellular redox balance. The pyranone ring and dimethoxybenzoate moiety can interact with various cellular components, influencing signaling pathways and metabolic processes.

Comparison with Similar Compounds

Below is a detailed examination of key analogs:

Structural Analogs with Triazole-Sulfanyl Substituents

4-Ethyl-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl]-4H-1,2,4-triazole-3(2H)-thione
  • Structure : Features a triazole-thione core with a triazole-sulfanyl-methyl substituent and an ethyl group.
  • Key Findings: Exhibits conformational polymorphism, with orthorhombic and monoclinic forms showing nearly identical bond lengths but differing in molecular conformation . Melting points differ slightly between polymorphs (451 K vs. 454 K), highlighting the impact of crystal packing on thermal stability .
2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide Derivatives
  • Structure : Triazole-sulfanyl group linked to an acetamide backbone.
  • Key Findings: Demonstrated antiviral activity against human adenovirus type 5 and ECHO-9 virus, with some derivatives reducing viral replication . Low cytotoxicity in HEK-293 and GMK cells suggests favorable safety profiles .
  • Comparison: The acetamide group in these derivatives may enhance cellular uptake compared to the bulky benzoate ester in the target compound.
2-{[5-(Adamantan-1-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dimethylethanamine
  • Structure: Adamantane-substituted triazole-sulfanyl linked to a dimethylaminoethyl group.
  • Key Findings :
    • High hyperpolarizability (9× that of urea), indicating strong NLO properties .
  • Comparison : The target compound’s 3,4-dimethoxybenzoate group may enhance electron delocalization compared to the adamantane substituent, though computational modeling would be required to confirm this.

Pyran-Benzoate Analogs

BI64245 (6-{[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2H-1,3-benzodioxole-5-carboxylate)
  • Structure : Nearly identical to the target compound but substitutes 3,4-dimethoxybenzoate with a 1,3-benzodioxole-5-carboxylate group.
  • Key Findings :
    • Marketed as a research chemical (CAS 896312-48-4) with a molecular weight of 387.37 g/mol .
  • Comparison : The benzodioxole group in BI64245 may improve metabolic stability compared to the dimethoxybenzoate in the target compound, though the latter’s methoxy groups could enhance solubility in polar solvents.
2-(4-Methoxyphenoxy)-6-methyl-3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate
  • Structure: Pyran-benzoate core with a 4-methoxyphenoxy substituent.

Biological Activity

The compound 6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,4-dimethoxybenzoate is a derivative of triazole and pyran which has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C15H15N5O3SC_{15}H_{15}N_5O_3S with a molecular weight of approximately 409.506 g/mol. The structure includes a triazole ring, a pyranone moiety, and a benzoate group, which contribute to its biological activity.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has shown promising results against various bacterial strains. For instance:

  • Minimum Inhibitory Concentrations (MIC) : Studies have demonstrated that derivatives similar to this compound possess MIC values ranging from 0.12 to 1.95 µg/mL against pathogens like E. coli and S. aureus .
Pathogen MIC (µg/mL)
E. coli0.12 - 1.95
S. aureus0.12 - 1.95
Pseudomonas aeruginosa0.25 - 2.00

Antioxidant Activity

The antioxidant potential of the compound was assessed using DPPH and ABTS assays. Compounds derived from similar structures exhibited IC50 values comparable to standard antioxidants like ascorbic acid, indicating potential for therapeutic applications in oxidative stress-related conditions .

Molecular docking studies suggest that the compound interacts effectively with bacterial enzymes such as DNA-gyrase, which is crucial for bacterial replication. The binding affinities reported indicate robust interactions, supporting its use as an antibacterial agent .

Case Studies

  • Antibacterial Screening : A study conducted on various triazole derivatives revealed that modifications at the 4-position significantly enhanced antibacterial activity against Gram-positive bacteria compared to their parent compounds .
  • Synthesis and Characterization : In a recent synthesis involving the compound's analogs, researchers reported substantial antimicrobial efficacy across a broad spectrum of bacteria including both Gram-positive and Gram-negative strains .

Q & A

Basic: How can the synthesis of this compound be optimized to improve yield and purity?

Answer:
Optimization involves careful control of reaction parameters. Key steps include:

  • Oxidation/Reduction Agents : Use potassium permanganate for oxidation and lithium aluminum hydride (LiAlH4) for reduction .
  • Solvent Selection : Dichloromethane (DCM) or ethanol are preferred for their ability to stabilize intermediates .
  • Catalysts : Palladium on carbon (Pd/C) enhances coupling reactions in triazole formation .
  • Temperature Control : Maintain 60–80°C for exothermic steps to prevent side reactions .
  • Analytical Validation : Confirm purity via HPLC (>95%) and structural integrity via <sup>1</sup>H/<sup>13</sup>C NMR .

Advanced: What structure-activity relationships (SAR) govern its biological activity?

Answer:
SAR studies highlight:

  • Triazole Ring : Critical for hydrogen bonding with enzyme active sites (e.g., kinases) .
  • Sulfanyl Group : Enhances lipophilicity and membrane permeability .
  • 3,4-Dimethoxybenzoate : Modulates electron density, affecting binding affinity to targets like COX-2 .
    Methodology :
  • Perform mutagenesis to identify key residues in target proteins.
  • Use DFT calculations to map electrostatic interactions .

Basic: What analytical techniques are most reliable for structural elucidation?

Answer:

  • X-ray Crystallography : Resolve crystal packing and stereochemistry using SHELX software .
  • NMR Spectroscopy : Assign peaks for pyran (δ 4.5–5.5 ppm) and triazole (δ 7.8–8.2 ppm) protons .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., m/z 493.6 for related triazole derivatives) .

Advanced: How can its mechanism of action be experimentally validated?

Answer:

  • Enzyme Assays : Measure IC50 against purified targets (e.g., tyrosine kinases) using fluorescence polarization .
  • Covalent Binding Studies : Employ MALDI-TOF to detect adducts formed via sulfanyl-acetyl groups .
  • Gene Knockout Models : Assess activity loss in CRISPR-edited cell lines lacking putative targets .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:
Common issues and solutions:

  • Purity Variability : Re-run synthesis with rigorous HPLC monitoring .
  • Assay Conditions : Standardize buffer pH (7.4) and temperature (37°C) to minimize variability .
  • Catalyst Residues : Use ICP-MS to check for Pd/C contamination affecting cellular toxicity .

Basic: What methods ensure accurate quantification in biological matrices?

Answer:

  • LC-MS/MS : Quantify plasma concentrations with a lower limit of detection (LLOD) of 0.1 ng/mL .
  • Internal Standards : Deuterated analogs (e.g., d4-benzoate) correct for matrix effects .

Advanced: How to evaluate its selectivity and toxicity in vitro?

Answer:

  • Selectivity Screening : Profile against a panel of 50+ kinases using competitive binding assays .
  • Toxicity Assays : Conduct MTT assays on HEK293 cells; IC50 > 100 µM indicates low cytotoxicity .
  • Apoptosis Markers : Use flow cytometry with Annexin V/PI staining .

Advanced: What computational tools predict its pharmacokinetic properties?

Answer:

  • Molecular Docking (AutoDock Vina) : Simulate binding to CYP3A4 for metabolism prediction .
  • MD Simulations (GROMACS) : Model membrane permeation over 100 ns trajectories .
  • QSAR Models : Corporate logP (2.8) and polar surface area (PSA = 110 Ų) to predict BBB penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.